molecular formula C5H6O3S2 B168669 3-Thiophenemethanesulfonic acid CAS No. 162152-41-2

3-Thiophenemethanesulfonic acid

Cat. No. B168669
CAS RN: 162152-41-2
M. Wt: 178.2 g/mol
InChI Key: UKMHIWZYRJCESC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Thiophenemethanesulfonic acid is a chemical compound that belongs to the class of sulfonic acids. It is a white crystalline powder that is soluble in water and commonly used in scientific research. This compound has various applications in the field of chemistry, biochemistry, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Thiophenemethanesulfonic acid is not fully understood. However, it is believed to act as a strong acid catalyst, which can facilitate various chemical reactions. This compound can also act as a nucleophile, which can attack electrophilic centers in other molecules.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 3-Thiophenemethanesulfonic acid. However, it has been shown to have some antimicrobial properties. This compound can inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Thiophenemethanesulfonic acid in lab experiments include its high purity, stability, and ease of use. This compound can be easily synthesized and purified, making it a readily available reagent for various chemical reactions. However, the limitations of using this compound include its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for the research and development of 3-Thiophenemethanesulfonic acid. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the exploration of its potential applications in the development of new drugs and antibiotics. Additionally, research can be conducted to better understand the mechanism of action and the biochemical and physiological effects of this compound.
Conclusion:
In conclusion, 3-Thiophenemethanesulfonic acid is a versatile compound with various applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the fields of chemistry, biochemistry, and pharmaceuticals.

Synthesis Methods

The synthesis of 3-Thiophenemethanesulfonic acid can be achieved by reacting thiophene with formaldehyde and sulfuric acid. The reaction takes place at a high temperature and produces the desired product. This synthesis method is commonly used in the laboratory and has been optimized for high yield and purity.

Scientific Research Applications

3-Thiophenemethanesulfonic acid has various applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds. This compound can also be used as a catalyst in various chemical reactions, such as the oxidation of alcohols and the esterification of carboxylic acids.

properties

IUPAC Name

thiophen-3-ylmethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3S2/c6-10(7,8)4-5-1-2-9-3-5/h1-3H,4H2,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMHIWZYRJCESC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Thiophenemethanesulfonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.